1-Azetidinecarboxylic acid, 3-[(3-pyridinylmethyl)amino], 1,1-dimethylethyl ester
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Overview
Description
1-Azetidinecarboxylic acid, 3-[(3-pyridinylmethyl)amino], 1,1-dimethylethyl ester is a synthetic organic compound with the molecular formula C14H21N3O2 It is known for its unique structure, which includes an azetidine ring and a pyridine moiety
Preparation Methods
The synthesis of 1-Azetidinecarboxylic acid, 3-[(3-pyridinylmethyl)amino], 1,1-dimethylethyl ester typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine group is introduced through nucleophilic substitution reactions, where a pyridine derivative reacts with the azetidine ring.
Esterification: The final step involves esterification to form the 1,1-dimethylethyl ester.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Azetidinecarboxylic acid, 3-[(3-pyridinylmethyl)amino], 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure .
Scientific Research Applications
1-Azetidinecarboxylic acid, 3-[(3-pyridinylmethyl)amino], 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Azetidinecarboxylic acid, 3-[(3-pyridinylmethyl)amino], 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Azetidinecarboxylic acid, 3-[(3-pyridinylmethyl)amino], 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
1-Azetidinecarboxylic acid, 3-(4-pyridinylmethylene)-, 1,1-dimethylethyl ester: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
1-Boc-azetidine-3-carboxaldehyde: This compound is used as a starting material in organic synthesis and has different functional groups compared to the target compound.
The uniqueness of this compound lies in its specific combination of the azetidine ring and pyridine moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H21N3O2 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
tert-butyl 3-(pyridin-3-ylmethylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-12(10-17)16-8-11-5-4-6-15-7-11/h4-7,12,16H,8-10H2,1-3H3 |
InChI Key |
MIVFQNOPMPOXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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